molecular formula C19H20ClNOS2 B2838729 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane CAS No. 1797638-11-9

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane

Cat. No.: B2838729
CAS No.: 1797638-11-9
M. Wt: 377.95
InChI Key: XHPMRDRMPFMTOQ-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane ( 1797638-11-9) is a chemical compound with the molecular formula C19H20ClNOS2 and a molecular weight of 377.95 g/mol . This 1,4-thiazepane derivative is a solid with a predicted density of 1.31±0.1 g/cm³ at 20°C and 760 Torr, and a high predicted boiling point of 541.4±50.0 °C, indicating its thermal stability for various experimental conditions . The compound features a distinct molecular scaffold, and its predicted pKa of -1.65±0.40 characterizes it as a weak acid . This specialized small molecule is offered for research applications and is not for diagnostic or therapeutic use. Researchers can obtain this compound in various quantities to suit their experimental needs, with availability ranging from 2μmol to 50mg . The structural motif of the 1,4-thiazepane ring system, which is part of this molecule, is found in compounds investigated for their biological activity, such as matrix metalloproteinase (MMP) inhibition . MMPs are a family of enzymes involved in the breakdown of the extracellular matrix and are significant targets in research concerning various disease pathways. The chlorophenyl and methylsulfanyl-containing benzoyl substituents on the core thiazepane structure provide a unique chemical architecture, making it a valuable candidate for medicinal chemistry exploration, structure-activity relationship (SAR) studies, and the development of novel biologically active molecules in a laboratory setting. This product is strictly For Research Use Only.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS2/c1-23-17-9-5-3-7-15(17)19(22)21-11-10-18(24-13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPMRDRMPFMTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted amine, with a thiol-containing compound under acidic or basic conditions. The resulting thiazepane intermediate is then reacted with a methylthio-substituted benzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazepane ring and the substituted phenyl groups may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS No.) Core Structure Substituents at Key Positions Molecular Formula Molecular Weight Notable Properties
Target Compound 1,4-Thiazepane - Position 7 : 2-Chlorophenyl
- Position 4 : 2-(Methylsulfanyl)benzoyl
C₁₈H₁₇ClNOS₂ Not explicitly provided High lipophilicity; potential CNS activity due to chlorophenyl and sulfur groups
BD79555 (1795430-71-5) 1,4-Thiazepane - Position 7 : 2-Chlorophenyl
- Position 4 : 2,3,4-Trifluorobenzoyl
C₁₈H₁₅ClF₃NOS 385.831 Increased electronegativity from fluorine atoms; possible enhanced blood-brain barrier penetration
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane 1,4-Thiazepane - Position 7 : Thiophen-2-yl
- Position 4 : 2-(Methylsulfanyl)pyridine-3-carbonyl
C₁₇H₁₇N₂OS₂ Not explicitly provided Thiophene may improve metabolic stability; pyridine introduces π-π stacking potential
4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3a][1,4]diazepine Triazolodiazepine - Position 4 : 2-Chlorophenyl
- Core : Fused triazole and diazepine
C₁₉H₁₅ClN₄S Not explicitly provided Rigid triazole core may enhance receptor binding specificity

Functional Group Impact on Pharmacological Properties

  • Target Compound vs. BD79555 : Replacement of the trifluorobenzoyl group (BD79555) with methylsulfanyl benzoyl reduces electronegativity but increases sulfur-mediated hydrophobic interactions. Fluorine atoms in BD79555 may improve metabolic stability and CNS penetration .
  • Thiophene-Substituted Analog () : The thiophen-2-yl group at position 7 introduces aromatic sulfur, which could enhance metabolic stability compared to the 2-chlorophenyl group. The pyridine-3-carbonyl substituent may alter binding affinity through hydrogen bonding or π-π interactions .

Protein Binding and Solubility

  • Carboxamide Derivatives () : Analogs like 2CA4MBA (with methylsulfanyl groups) exhibit strong interactions with Bovine Serum Albumin (BSA), suggesting that the target compound may also have significant protein-binding properties. The methylsulfanyl group could enhance hydrophobic interactions with serum proteins .
  • Fluorinated Analogs : BD79555’s trifluorobenzoyl group may improve solubility in polar solvents compared to the target compound, though this requires experimental validation .

Biological Activity

7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiazepane ring with a 2-chlorophenyl group and a methylsulfanyl-benzoyl moiety. The synthesis typically involves multi-step reactions, including the formation of the thiazepane ring followed by the introduction of substituents.

Synthetic Route Overview

  • Formation of Thiazepane Ring : The initial step often involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : Subsequent reactions introduce the 2-chlorophenyl and methylsulfanyl-benzoyl groups.
  • Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. It has been shown to affect cell proliferation and induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect
A549 (Lung)15.0Inhibition of proliferation
HT29 (Colon)10.5Induction of apoptosis
H460 (Lung)12.0Cell cycle arrest

These results suggest that the compound may target specific pathways involved in cancer cell growth and survival.

The proposed mechanism of action includes:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed, potentially through the upregulation of pro-apoptotic proteins.
  • Cell Cycle Arrest : Studies indicate that treatment with the compound can lead to cell cycle arrest at the G1 phase.

Case Studies

  • Study on A549 Cell Line : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls.
  • HT29 Cell Line Analysis : A study focused on HT29 cells showed that the compound significantly induced apoptosis as evidenced by Annexin V staining and caspase activation assays.
  • Mechanistic Insights from H460 Cells : Further investigations into H460 cells highlighted that the compound modulates expression levels of cyclins and cyclin-dependent kinases, contributing to its antiproliferative effects.

Q & A

Q. What are the key steps in synthesizing 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)benzoyl]-1,4-thiazepane?

The synthesis typically involves:

  • Thiazepane ring formation : Cyclization of precursors containing sulfur and nitrogen under reflux conditions (e.g., using Lawesson’s reagent for sulfur incorporation) .
  • Functionalization : Introduction of the 2-chlorophenyl group via nucleophilic substitution and coupling of the 2-(methylsulfanyl)benzoyl moiety using Friedel-Crafts acylation .
  • Optimization : Catalysts like Pd/C or CuI are often employed to enhance regioselectivity, with yields improved by controlling solvent polarity (e.g., DMF or THF) and temperatures (60–100°C) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions, with aromatic protons (δ 7.2–8.1 ppm) and thiazepane ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 403.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms boat/chair conformations of the thiazepane ring .

Q. How does the methylsulfanyl group influence reactivity?

The methylsulfanyl (SCH3) group:

  • Enhances electron density at the benzoyl ring, facilitating electrophilic substitution reactions .
  • Acts as a weak hydrogen-bond acceptor, affecting intermolecular interactions in crystal packing .
  • May undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing conditions (e.g., KMnO4) .

Advanced Research Questions

Q. How can conflicting data on thiazepane ring stability be resolved?

Stability discrepancies (e.g., hydrolysis under acidic vs. neutral conditions) are addressed by:

  • pH-controlled stability assays : Monitor degradation via HPLC at varying pH (2–12) .
  • Computational modeling : DFT calculations predict susceptibility of the thiazepane ring’s S/N atoms to nucleophilic attack .
  • Comparative studies : Benchmark against analogs (e.g., 7-phenyl-1,4-thiazepane) to isolate substituent effects .

Q. What experimental designs are optimal for studying biological interactions?

  • Targeted assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., kinases) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., IC50 in HepG2) and compare with non-targeted cells (e.g., HEK293) .
  • Metabolic profiling : LC-MS/MS identifies metabolites formed via hepatic microsomal incubations .

Q. How do structural modifications impact pharmacological activity?

Substitution patterns correlate with activity:

SubstituentBiological Activity TrendKey Reference
2-ChlorophenylEnhanced antimicrobial potency vs. Gram+ bacteria
MethylsulfanylReduced cytotoxicity in normal cells
FluorophenylImproved CNS penetration (logP reduction)

Q. What computational methods predict toxicity and ADMET properties?

  • In silico tools : Use SwissADME for bioavailability radar (TPSA ≈ 85 Ų, logP ≈ 3.2) .
  • Toxicity prediction : ProTox-II identifies hepatotoxicity risks (e.g., CYP3A4 inhibition) .
  • Docking simulations : AutoDock Vina models interactions with hERG channels to assess cardiotoxicity .

Methodological Guidance

Q. How to optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., epimerization) .
  • Microwave-assisted synthesis : Accelerates thiazepane ring closure (20 min vs. 6 hrs) .
  • Purification : Gradient flash chromatography (hexane:EtOAc) achieves >95% purity .

Q. What strategies resolve spectral overlaps in NMR analysis?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and distinguishes thiazepane ring signals .
  • Variable temperature NMR : Resolves dynamic conformational exchanges (e.g., ring puckering) .

Data Contradiction Analysis

Q. Why do studies report varying biological activities for similar analogs?

Discrepancies arise from:

  • Assay variability : Differences in cell line viability protocols (e.g., MTT vs. ATP luminescence) .
  • Solubility factors : Use of DMSO vs. cyclodextrin-based carriers alters compound bioavailability .
  • Stereochemical purity : Enantiomeric impurities (e.g., R vs. S configurations) skew activity .

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